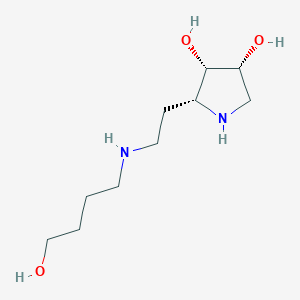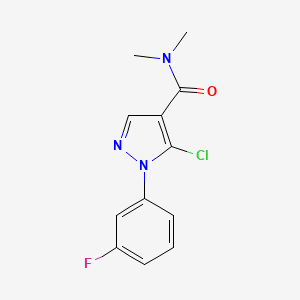
5-chloro-1-(3-fluorophenyl)-N,N-dimethylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-1-(3-fluorophenyl)-N,N-dimethylpyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a chloro group at the 5th position, a fluorophenyl group at the 1st position, and a dimethylpyrazole carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(3-fluorophenyl)-N,N-dimethylpyrazole-4-carboxamide typically involves multi-step organic reactions One common method includes the reaction of 3-fluoroaniline with chloroacetyl chloride to form 3-fluoro-N-chloroacetylaniline This intermediate is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) to yield the corresponding pyrazole derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-1-(3-fluorophenyl)-N,N-dimethylpyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
5-chloro-1-(3-fluorophenyl)-N,N-dimethylpyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents for various diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-chloro-1-(3-fluorophenyl)-N,N-dimethylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-1-(4-fluorophenyl)-N,N-dimethylpyrazole-4-carboxamide
- 5-chloro-1-(3-chlorophenyl)-N,N-dimethylpyrazole-4-carboxamide
- 5-chloro-1-(3-methylphenyl)-N,N-dimethylpyrazole-4-carboxamide
Uniqueness
5-chloro-1-(3-fluorophenyl)-N,N-dimethylpyrazole-4-carboxamide is unique due to the presence of both chloro and fluorophenyl groups, which may confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
98533-48-3 |
|---|---|
Formule moléculaire |
C12H11ClFN3O |
Poids moléculaire |
267.68 g/mol |
Nom IUPAC |
5-chloro-1-(3-fluorophenyl)-N,N-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H11ClFN3O/c1-16(2)12(18)10-7-15-17(11(10)13)9-5-3-4-8(14)6-9/h3-7H,1-2H3 |
Clé InChI |
AXBJGJJZBVFNOY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(N(N=C1)C2=CC(=CC=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


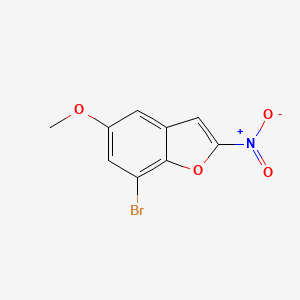

![4-Acetylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B12882436.png)

![Diisopropyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12882441.png)

![2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12882467.png)

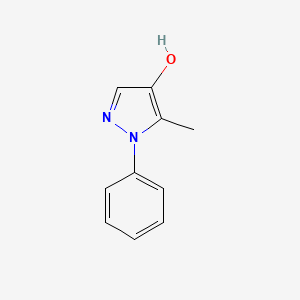
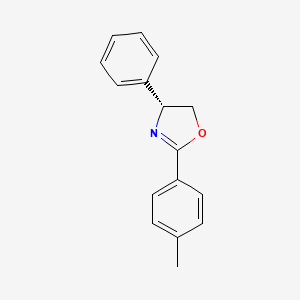

![3-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12882508.png)
![3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882515.png)
